molecular formula C12H16BBrO2 B1279262 2-(3-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 594823-67-3

2-(3-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B1279262
M. Wt: 282.97 g/mol
InChI Key: FHCWGLQDAMYXJS-UHFFFAOYSA-N
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Description

The compound "2-(3-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane" is a boron-containing organic molecule that is likely to be used in organic synthesis and chemical reactions due to the presence of the reactive dioxaborolane moiety. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their reactivity, which can be extrapolated to understand the potential behavior of the compound .

Synthesis Analysis

The synthesis of boron-containing compounds similar to "2-(3-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane" can involve the use of allyl phenyl sulfone and rhodium-catalyzed hydroboration, as seen in the preparation of a related compound . Additionally, the synthesis of boron derivatives can also be achieved through reactions with arylphosphorodichloridates in the presence of triethylamine . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of boron-containing compounds is often characterized by X-ray diffraction, as seen in the studies of similar compounds . These compounds can exhibit different conformations, such as chair conformations with equatorial substituents . The boron atom is typically tetracoordinated, and the molecular geometry can be influenced by the substituents attached to the boron center .

Chemical Reactions Analysis

The reactivity of boron-containing compounds can vary depending on the substituents and the molecular structure. For example, the insertion of dichlorocarbene into carbon-hydrogen bonds has been observed in germane compounds , and this type of reactivity could potentially be relevant to the compound . Additionally, the differences in the orientation of the dioxaborolane ring and the bond angles of the BO2 group can influence the chemical reactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of boron-containing compounds like "2-(3-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane" can be deduced from the properties of similar compounds. For instance, the presence of bromine atoms can make the compound a useful building block in combinatorial chemistry due to its potential reactivity . The NMR spectroscopy data can provide insights into the electronic environment of the hydroxyl groups and other functional groups present in the molecule .

Scientific Research Applications

Synthesis and Application in Material Science

A significant application of derivatives of 2-(3-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is in the synthesis of novel compounds with potential use in material science. For instance, Das et al. (2015) synthesized a series of novel 4,4,5,5-tetramethyl-2-(4-substitutedstyrylphenyl)-1,3,2 dioxaborolane derivatives. These derivatives were then used to synthesize boron-containing polyene systems, which are potential intermediates for new materials in liquid crystal display (LCD) technology and could potentially be therapeutic for neurodegenerative diseases (Das et al., 2015).

Applications in Polymer Chemistry

The compound and its derivatives are also used in polymer chemistry. Yokoyama et al. (2007) explored its use in the palladium-catalyzed polycondensation for the synthesis of polyfluorenes via Suzuki−Miyaura coupling reaction. This process affords well-defined polyfluorenes with narrow molecular weight distributions, indicating its significance in the synthesis of precision polymers (Yokoyama et al., 2007).

Use in Organic Synthesis and Drug Development

This compound has been employed in the synthesis of a variety of organic molecules with potential applications in drug development. For example, Das et al. (2011) utilized it in the synthesis of lipogenic inhibitors, which have shown potential as lipid-lowering drugs (Das et al., 2011).

Applications in Nanoparticle and Quantum Dot Synthesis

Fischer et al. (2013) reported the use of derivatives of this compound in the synthesis of enhanced brightness emission-tuned nanoparticles from heterodifunctional polyfluorene building blocks. These particles exhibited bright fluorescence emission, crucial for applications in nanotechnology and materials science (Fischer et al., 2013).

properties

IUPAC Name

2-(3-bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BBrO2/c1-11(2)12(3,4)16-13(15-11)9-6-5-7-10(14)8-9/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHCWGLQDAMYXJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BBrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80433892
Record name 2-(3-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80433892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS RN

594823-67-3
Record name 2-(3-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80433892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3-bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The title compound (77%, oil) was prepared from 3-bromophenylboronic acid and pinacol.
Quantity
0 (± 1) mol
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Yield
77%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
D Qiu, L Jin, Z Zheng, H Meng, F Mo… - The Journal of …, 2013 - ACS Publications
A metal-free borylation process based on Sandmeyer-type transformation using arylamines derivatives as the substrates has been developed. Through optimization of the reaction …
Number of citations: 143 pubs.acs.org
AJ Varni, MV Bautista, KJT Noonan - The Journal of Organic …, 2020 - ACS Publications
A chemoselective rhodium-catalyzed borylation has been developed for the preparation of aryl boronate esters. The reaction proceeds under mild conditions with excellent selectivity for …
Number of citations: 8 pubs.acs.org
J Tan, B Wang, Z Huang, X Lv, W Yi… - Journal of Materials …, 2016 - pubs.rsc.org
A novel electron deficient, high triplet energy moiety 1,5-diazacarbazole (NCz) was designed, synthesized and firstly introduced for the construction of phosphorescent host materials. …
Number of citations: 22 pubs.rsc.org
G Kaur - 2006 - scholarworks.gsu.edu
The boronic acid functional group is known to bind compounds with the diol group tightly and reversibly in aqueous environment and has been used as a recognition moiety for the …
Number of citations: 9 scholarworks.gsu.edu
TH Sakurai, D Hashizume - scholar.archive.org
The palladium-catalyzed Suzuki–Miyaura cross-coupling (SMC) reaction of organohalides and organoborons is a reliable carbon–carbon bond-forming method. This reaction involves …
Number of citations: 0 scholar.archive.org
X Han, T Ma, BL Nannenga, X Yao, SE Neumann… - Chem, 2023 - cell.com
Molecular weaving is the interlacing of covalently linked threads to make extended structures. Although weaving based on 3D networks has been reported, the 2D forms remain largely …
Number of citations: 3 www.cell.com
X Zhang, Z Zhang, Y Xie, Y Jiang… - Journal of Chemical …, 2018 - journals.sagepub.com
A simple and efficient access to arylboronates was achieved with methanol-initiated borylation of aryldiazonium salts. Reduction of aryldiazonium ions by single electron transfer from …
Number of citations: 3 journals.sagepub.com
S Pinet, V Liautard, M Debiais, M Pucheault - Synthesis, 2017 - thieme-connect.com
A simple metal-free borylation of aryl iodides mediated by a fluoride sp 2 –sp 3 diboron adduct is described. The reaction conditions are compatible with various functional groups. …
Number of citations: 33 www.thieme-connect.com

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